tert-Butyldiphenyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyldiphenyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane is a complex organosilicon compound that features a boronate ester group
Preparation Methods
The synthesis of tert-Butyldiphenyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane typically involves multiple steps. One common method starts with the preparation of the boronate ester, which is then coupled with a silane derivative under specific reaction conditions. The process often requires the use of catalysts and controlled environments to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
tert-Butyldiphenyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reducing agents can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Researchers explore its potential in modifying biological molecules for various applications.
Medicine: It may be investigated for its role in drug development and delivery systems.
Industry: The compound is used in the production of advanced materials with unique properties
Mechanism of Action
The mechanism by which tert-Butyldiphenyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane exerts its effects involves interactions with molecular targets through its boronate ester and silane groups. These interactions can influence various pathways, leading to the desired chemical transformations .
Comparison with Similar Compounds
Similar compounds include:
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
These compounds share similar structural features but differ in their specific functional groups and applications. tert-Butyldiphenyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane is unique due to its combination of boronate ester and silane functionalities, which provide distinct reactivity and application potential .
Properties
Molecular Formula |
C25H35BO3Si |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
tert-butyl-diphenyl-[(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoxy]silane |
InChI |
InChI=1S/C25H35BO3Si/c1-23(2,3)30(21-15-10-8-11-16-21,22-17-12-9-13-18-22)27-20-14-19-26-28-24(4,5)25(6,7)29-26/h8-19H,20H2,1-7H3/b19-14+ |
InChI Key |
HXTNUWFMEBBMJL-XMHGGMMESA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.